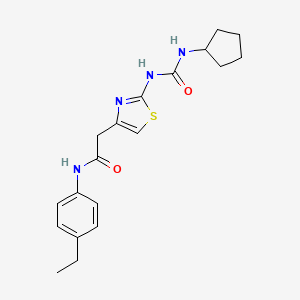

2-(2-(3-cyclopentylureido)thiazol-4-yl)-N-(4-ethylphenyl)acetamide

Description

2-(2-(3-Cyclopentylureido)thiazol-4-yl)-N-(4-ethylphenyl)acetamide is a thiazole-based acetamide derivative featuring a 3-cyclopentylureido substitution at the thiazole ring's 2-position and a 4-ethylphenyl group attached via an acetamide linkage.

Properties

IUPAC Name |

2-[2-(cyclopentylcarbamoylamino)-1,3-thiazol-4-yl]-N-(4-ethylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N4O2S/c1-2-13-7-9-15(10-8-13)20-17(24)11-16-12-26-19(22-16)23-18(25)21-14-5-3-4-6-14/h7-10,12,14H,2-6,11H2,1H3,(H,20,24)(H2,21,22,23,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAYCLHWKDIKRSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)NC3CCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(3-cyclopentylureido)thiazol-4-yl)-N-(4-ethylphenyl)acetamide typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Urea Derivative Formation: The cyclopentylurea moiety can be introduced by reacting cyclopentylamine with an isocyanate.

Acetamide Formation: The final step involves the acylation of the thiazole derivative with 4-ethylphenylacetyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can occur at the urea moiety, potentially converting it to an amine.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid or Lewis acids like aluminum chloride.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored as a lead compound for the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-(3-cyclopentylureido)thiazol-4-yl)-N-(4-ethylphenyl)acetamide would depend on its specific biological target. Generally, thiazole derivatives can interact with enzymes or receptors, modulating their activity. The urea moiety may enhance binding affinity to certain proteins, while the aromatic ring can facilitate interactions with hydrophobic pockets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table highlights key structural and functional differences between the target compound and its analogs:

Key Observations:

Core Heterocycle Differences: The target compound's thiazole ring offers distinct electronic properties compared to oxazole (iCRT3) or triazole (VUAA1). Ureido vs. Sulfanyl Groups: The 3-cyclopentylureido group in the target compound may form stronger hydrogen bonds compared to the sulfanyl group in iCRT3, affecting interactions with β-catenin or other proteins .

Aryl Group Modifications :

- The 4-ethylphenyl group is shared with VUAA1 and iCRT3 but differs from the 4-chlorophenyl group in the pyridine-thioacetamide analog . Ethyl substituents may enhance lipophilicity and membrane permeability compared to chlorophenyl groups, which could increase metabolic stability .

Biological Activity: iCRT3's oxazole core and sulfanyl group enable selective Wnt pathway inhibition by disrupting β-catenin-TCF interactions . The target compound's ureido-thiazole structure could offer a unique binding mode due to its hydrogen-bonding capacity. VUAA1’s triazole and pyridinyl groups target insect odorant receptors, suggesting that minor structural changes (e.g., cyclopentylureido vs. pyridinyl-triazole) drastically alter target specificity .

Hydrogen-Bonding and Crystallography

- The ureido group in the target compound likely participates in N–H···O/N hydrogen bonds , forming supramolecular aggregates or stable crystals. This contrasts with simpler acetamides (e.g., Mirabegron impurity), where hydrogen-bonding networks are less complex .

Biological Activity

The compound 2-(2-(3-cyclopentylureido)thiazol-4-yl)-N-(4-ethylphenyl)acetamide is a thiazole derivative that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula: C15H18N4OS

- Molecular Weight: 302.39 g/mol

- IUPAC Name: 2-[2-(3-cyclopentylureido)-thiazol-4-yl]-N-(4-ethylphenyl)acetamide

This compound exhibits multiple mechanisms of action, primarily through its interactions with specific enzymes and receptors. Notably, it acts as an inhibitor of certain enzymes involved in inflammatory pathways:

- Fructose-1,6-bisphosphatase Inhibition : This enzyme plays a crucial role in gluconeogenesis, and its inhibition can lead to altered glucose metabolism.

- Leukotriene A-4 Hydrolase Inhibition : This enzyme is involved in the biosynthesis of leukotrienes, which are mediators of inflammation. Inhibiting this enzyme may reduce inflammatory responses in various conditions .

Biological Activity

The biological activity of this compound has been evaluated in various studies:

Antiinflammatory Activity

In vitro studies have demonstrated that this compound exhibits significant anti-inflammatory properties by inhibiting leukotriene synthesis. This effect is particularly beneficial in conditions characterized by chronic inflammation, such as arthritis and asthma.

Anticancer Potential

Recent research indicates that thiazole derivatives may possess anticancer properties. The structural components of this compound suggest potential activity against cancer cell lines. For instance, studies have shown that certain thiazole derivatives can induce apoptosis in cancer cells by activating caspase pathways .

Case Studies and Research Findings

Several studies have investigated the biological activity of similar thiazole compounds:

- Study on Thiazole Derivatives : A study published in Bioorganic & Medicinal Chemistry highlighted the anticancer activity of various thiazole derivatives, noting their ability to inhibit tumor growth in animal models .

- Inflammatory Disease Models : Research involving animal models of inflammatory diseases demonstrated that compounds similar to this compound significantly reduced markers of inflammation and improved clinical outcomes .

Data Summary Table

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing 2-(2-(3-cyclopentylureido)thiazol-4-yl)-N-(4-ethylphenyl)acetamide, and how do reaction conditions influence yield?

- Methodology : Synthesis typically involves sequential functionalization of the thiazole core. For example, cyclopentylurea and 4-ethylphenyl groups are introduced via nucleophilic substitution or acylation. Key steps include:

- Thiazole ring formation using Hantzsch thiazole synthesis (α-haloketones and thiourea derivatives) .

- Ureido group incorporation via carbodiimide-mediated coupling (e.g., EDC/HOBt) under inert conditions .

- Final acylation with 4-ethylphenylamine in dichloromethane/triethylamine, optimized at 0–5°C to minimize side reactions .

- Critical factors : Solvent polarity, temperature control, and stoichiometric ratios of reagents directly impact purity (>90% yield achievable with HPLC monitoring) .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Analytical workflow :

- NMR : - and -NMR to verify thiazole protons (δ 7.2–7.8 ppm) and cyclopentyl CH groups (δ 1.5–2.0 ppm) .

- Mass spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H] (calculated for CHNOS: 415.18) .

- IR spectroscopy : Ureido C=O stretch (~1680 cm) and thiazole C=N absorption (~1600 cm) .

Q. What preliminary biological screening assays are recommended for this compound?

- In vitro models :

- Enzyme inhibition : Test against kinases (e.g., EGFR) or proteases using fluorogenic substrates .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC determination .

- Structural analogs : Thiazole-ureido derivatives show anti-inflammatory activity via COX-2 inhibition (IC < 10 μM) .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across different studies?

- Case study : Discrepancies in IC values for similar compounds may arise from:

- Substituent positioning : 3-cyclopentyl vs. 4-chlorophenyl groups alter steric hindrance at target binding sites .

- Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) and use positive controls (e.g., staurosporine) .

- Validation : Cross-test in orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) .

Q. What strategies optimize the compound’s pharmacokinetic profile for in vivo studies?

- Lipinski’s Rule compliance : LogP <5 (predicted 3.2 for this compound) and molecular weight <500 Da ensure oral bioavailability .

- Derivatization : Introduce sulfonamide or polyethylene glycol (PEG) groups to enhance solubility (>2 mg/mL in PBS) .

- Metabolic stability : Microsomal assays (human liver microsomes) to assess CYP450-mediated degradation .

Q. How do computational methods aid in understanding structure-activity relationships (SAR)?

- Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., EGFR’s ATP-binding pocket) .

- MD simulations : GROMACS to evaluate conformational stability of the cyclopentylurea group in aqueous environments .

- QSAR models : CoMFA/CoMSIA to predict bioactivity of derivatives with substituted phenyl groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.